molecular formula C13H12N6O5 B3884968 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE

3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE

Cat. No.: B3884968
M. Wt: 332.27 g/mol
InChI Key: MWAGAVHQKDNNSR-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a nitrophenyl group, and a propanohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with nitric acid and sulfuric acid.

    Attachment of the Propanohydrazide Moiety: The final step involves the condensation of the triazine derivative with a propanohydrazide under reflux conditions, often in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, significantly altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazine ring.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: The compound’s structure allows it to interact with certain enzymes, potentially serving as an inhibitor in biochemical studies.

    Drug Development: Its ability to undergo various chemical modifications makes it a potential lead compound in drug discovery.

Medicine

    Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.

Industry

    Polymer Synthesis: The compound can be used as a building block in the synthesis of specialized polymers with desired mechanical and chemical properties.

Mechanism of Action

The mechanism by which 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and nitrophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-PROPIONIC ACID: Shares the triazine ring but lacks the nitrophenyl and propanohydrazide groups.

    2-(3,5-DICHLORO-4-(5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: Contains a similar triazine core but with different substituents.

Uniqueness

The presence of both the nitrophenyl and propanohydrazide groups in 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE provides unique chemical properties and reactivity, distinguishing it from other triazine derivatives. This combination allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O5/c20-11(6-5-10-12(21)15-13(22)18-16-10)17-14-7-8-1-3-9(4-2-8)19(23)24/h1-4,7H,5-6H2,(H,17,20)(H2,15,18,21,22)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAGAVHQKDNNSR-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC2=NNC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC2=NNC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
Reactant of Route 4
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
Reactant of Route 6
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.